molecular formula C12H17N3O2 B8272532 3-amino-N-methyl-5-morpholinobenzamide

3-amino-N-methyl-5-morpholinobenzamide

Cat. No. B8272532
M. Wt: 235.28 g/mol
InChI Key: ZIHCRMUIKLAKIN-UHFFFAOYSA-N
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Patent
US08940724B2

Procedure details

Prepared according to Procedure V using N-methyl-3-morpholino-5-nitrobenzamide (0.183 g, 0.690 mmol), 10% palladium on carbon (0.011 g, 0.103 mmol), and methanol (3 mL) to afford 3-amino-N-methyl-5-morpholinobenzamide as a beige amorphous solid. Mass Spectrum (ESI) m/e=236.2 (M+1).
Quantity
0.183 g
Type
reactant
Reaction Step One
Quantity
0.011 g
Type
catalyst
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3](=[O:19])[C:4]1[CH:9]=[C:8]([N+:10]([O-])=O)[CH:7]=[C:6]([N:13]2[CH2:18][CH2:17][O:16][CH2:15][CH2:14]2)[CH:5]=1>[Pd].CO>[NH2:10][C:8]1[CH:9]=[C:4]([CH:5]=[C:6]([N:13]2[CH2:14][CH2:15][O:16][CH2:17][CH2:18]2)[CH:7]=1)[C:3]([NH:2][CH3:1])=[O:19]

Inputs

Step One
Name
Quantity
0.183 g
Type
reactant
Smiles
CNC(C1=CC(=CC(=C1)[N+](=O)[O-])N1CCOCC1)=O
Step Two
Name
Quantity
0.011 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(=O)NC)C=C(C1)N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.